molecular formula C10H16N2 B1362237 (4-Tert-butylphenyl)hydrazine CAS No. 61765-93-3

(4-Tert-butylphenyl)hydrazine

Cat. No.: B1362237
CAS No.: 61765-93-3
M. Wt: 164.25 g/mol
InChI Key: QPKCNTDHLKSHGT-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)hydrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-tert-butylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCNTDHLKSHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957876
Record name (4-tert-Butylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36600-66-5
Record name (4-tert-Butylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butylphenylhydrazine hydrochloride (5.0 g) was added to an aqueous sodium hydrogen carbonate solution and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated under reduced pressure to give 4-tert-butylphenylhydrazine. A mixture of the hydrazine (4.2 g) obtained above procedure and ethyl pyruvate (3.2 g) in benzene (70 ml) was stirred under reflux azeotropically for 2 hours. After cooling, a solution of p-toluenesulfonic acid in benzene (70 ml) was added to the above mixture, and the mixture was stirred under reflux azeotropically for 2 hours. After cooling, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was partitioned between aqueous sodium hydrogen carbonate solution and ethyl acetate. The ethyl acetate layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was subjected to column chromatography on silica gel and eluted with a mixture of ethyl acetate and n-hexane. The fractions containing the objective compound were combined and concentrated under reduced pressure to give ethyl 5-tert-butylindole-2-carboxylate (4.00 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (4-Tert-butylphenyl)hydrazine in the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?

A1: this compound acts as a crucial reactant in the Fischer indole synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. [] It reacts with cycloheptanone in the presence of sodium acetate and sulfuric acid in glacial acetic acid. This reaction leads to the formation of the desired indole derivative, highlighting the compound's utility in constructing this specific heterocyclic system.

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